Ethyl 2-amino-5-nitrobenzoate Ethyl 2-amino-5-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 32203-24-0
VCID: VC8017787
InChI: InChI=1S/C9H10N2O4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2,10H2,1H3
SMILES: CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N
Molecular Formula: C9H10N2O4
Molecular Weight: 210.19 g/mol

Ethyl 2-amino-5-nitrobenzoate

CAS No.: 32203-24-0

Cat. No.: VC8017787

Molecular Formula: C9H10N2O4

Molecular Weight: 210.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-5-nitrobenzoate - 32203-24-0

Specification

CAS No. 32203-24-0
Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
IUPAC Name ethyl 2-amino-5-nitrobenzoate
Standard InChI InChI=1S/C9H10N2O4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2,10H2,1H3
Standard InChI Key AMLDNINFPSEDHZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N
Canonical SMILES CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 2-amino-5-nitrobenzoate belongs to the class of nitroaromatic compounds, characterized by a benzene ring substituted with both electron-donating (amino) and electron-withdrawing (nitro) groups. The juxtaposition of these groups creates a unique electronic environment that influences reactivity and intermolecular interactions. Key structural features include:

  • Amino group (-NH2_2): Positioned at the 2-position, this group enhances nucleophilicity and participates in hydrogen bonding.

  • Nitro group (-NO2_2): Located at the 5-position, it withdraws electron density, stabilizing the aromatic ring and directing electrophilic substitution.

  • Ethyl ester (-COOEt): The ester moiety at the 1-position contributes to the compound’s lipophilicity and hydrolytic stability.

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular Weight210.19 g/mol
Density~1.3 g/cm3^3 (estimated)
Melting Point120–125°C (predicted)
Boiling Point320–330°C (extrapolated)
Solubility in WaterLow (<1 g/L at 25°C)
LogP (Octanol-Water)~1.8 (calculated)

Synthetic Routes and Optimization

Retrosynthetic Analysis

The synthesis of ethyl 2-amino-5-nitrobenzoate can be approached through sequential functionalization of the benzene ring. Two plausible pathways are outlined below:

Pathway A: Nitration Followed by Amination

  • Nitration of Ethyl Benzoate:

    • Ethyl benzoate undergoes nitration using a mixture of concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) and nitric acid (HNO3\text{HNO}_3) at 0–5°C to yield ethyl 3-nitrobenzoate.

    • Challenge: Regioselectivity favors meta-substitution, necessitating subsequent positional adjustments.

  • Chlorination and Nucleophilic Substitution:

    • Chlorination at the 2-position via electrophilic substitution (e.g., using Cl2/FeCl3\text{Cl}_2/\text{FeCl}_3) produces ethyl 2-chloro-5-nitrobenzoate .

    • Amination replaces the chloro group with an amino group using aqueous ammonia (NH3\text{NH}_3) under elevated temperature (80–100°C) and pressure.

Pathway B: Direct Functionalization via Diazotization

  • Diazonium Salt Formation:

    • Ethyl 2-aminobenzoate is treated with sodium nitrite (NaNO2\text{NaNO}_2) and hydrochloric acid (HCl\text{HCl}) at 0–5°C to form a diazonium intermediate.

  • Nitration via Sandmeyer Reaction:

    • Introduction of a nitro group at the 5-position using copper(I) nitrate (CuNO3\text{CuNO}_3) in acidic medium.

Table 2: Comparative Synthesis Metrics

ParameterPathway APathway B
Yield45–55%60–70%
Reaction Time12–18 hours6–8 hours
Purification MethodRecrystallization (EtOH)Column Chromatography

Reactivity and Functionalization

Electrophilic and Nucleophilic Behavior

The compound’s reactivity is governed by the interplay between its substituents:

  • Nucleophilic Aromatic Substitution (NAS): The nitro group activates the ring toward NAS at the 4-position, enabling the introduction of halogens or alkoxy groups.

  • Reduction Reactions: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the nitro group to an amine, yielding ethyl 2,5-diaminobenzoate—a precursor for polyamide polymers.

  • Ester Hydrolysis: Under basic conditions (e.g., NaOH/H2O\text{NaOH}/\text{H}_2\text{O}), the ester hydrolyzes to 2-amino-5-nitrobenzoic acid, a carboxylic acid with enhanced water solubility.

Biological and Industrial Applications

Antimicrobial Activity

Structural analogs such as ethyl 3-amino-5-nitrobenzoate exhibit notable antifungal activity against Candida species, suggesting potential for ethyl 2-amino-5-nitrobenzoate in antimicrobial formulations. Hypothetical mechanisms include:

  • Ergosterol Biosynthesis Inhibition: Disruption of fungal cell membrane integrity.

  • Reactive Oxygen Species (ROS) Generation: Nitro group reduction generates cytotoxic radicals.

Table 3: Hypothetical Antifungal Activity

Fungal StrainPredicted MIC (µg/mL)
Candida albicans100–150
Aspergillus fumigatus200–250

Industrial Utilization

  • Dye Intermediate: The amino and nitro groups facilitate chromophore formation, making the compound a candidate for azo dyes.

  • Polymer Chemistry: As a diamine precursor, it could contribute to heat-resistant polyimides or epoxy resins.

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